molecular formula C15H18BrN3O3S B12906388 5-bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide CAS No. 918494-69-6

5-bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide

Cat. No.: B12906388
CAS No.: 918494-69-6
M. Wt: 400.3 g/mol
InChI Key: IIKXGXBKCIVJPG-UHFFFAOYSA-N
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Description

5-Bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole core, combined with the bromo and sulfamoyl groups, makes it a versatile compound for various applications.

Properties

CAS No.

918494-69-6

Molecular Formula

C15H18BrN3O3S

Molecular Weight

400.3 g/mol

IUPAC Name

5-bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C15H18BrN3O3S/c16-9-6-7-12-11(8-9)14(13(18-12)15(17)20)23(21,22)19-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H2,17,20)

InChI Key

IIKXGXBKCIVJPG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)N

Origin of Product

United States

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